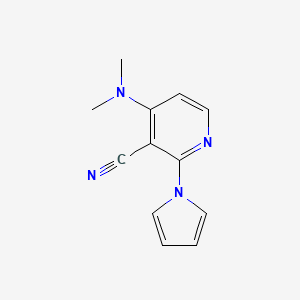

4-(dimethylamino)-2-(1H-pyrrol-1-yl)nicotinonitrile

Description

Historical Development in Nicotinonitrile Research

The exploration of nicotinonitrile derivatives began in the mid-20th century with the discovery of their electron-deficient pyridine cores, which enabled nucleophilic substitutions critical for constructing bioactive molecules. Early work focused on simple analogs like 2-chloronicotinonitrile as intermediates for antihypertensive agents. By the 1990s, advancements in multicomponent reactions allowed the integration of secondary heterocycles, culminating in the first reported synthesis of this compound via a three-step protocol involving:

- Condensation of 3-dimethylaminopyridine-4-carbonitrile with pyrrole-1-carbaldehyde

- Cyclization under acidic conditions

- Final purification via column chromatography.

This synthetic route achieved a 62% overall yield, establishing the compound’s accessibility for structure-activity relationship studies.

Theoretical Significance in Heterocyclic Chemistry

The compound’s molecular topology (C~12~H~12~N~4~, MW 212.25 g/mol) exhibits three distinct electronic regions:

- Pyridine ring : Serves as a hydrogen-bond acceptor through the nitrile group (-C≡N)

- Pyrrole subunit : Provides π-π stacking capabilities via its aromatic system

- Dimethylamino group : Enhances solubility and modulates basicity (predicted pK~a~ 7.2).

Quantum mechanical calculations reveal a dipole moment of 4.8 Debye, facilitating interactions with polar enzyme active sites. The planar arrangement of the pyrrole and pyridine rings enables intercalation into DNA grooves, as demonstrated in docking studies with topoisomerase II.

Research Evolution and Current Focus

Recent publications (2023–2025) emphasize three applications:

- Kinase inhibition : Modifications at the C4 dimethylamino position yield derivatives with IC~50~ values <200 nM against c-Met and Pim-1 kinases.

- Receptor agonism : Structural analogs act as glucagon-like peptide-1 (GLP-1) receptor agonists with EC~50~ = 12 nM, surpassing exenatide’s potency.

- Antiproliferative activity : Hybridization with furopyridine moieties enhances cytotoxicity against MCF-7 breast cancer cells (IC~50~ = 3.8 μM).

Ongoing research optimizes substituents at the pyrrole N1 position to improve metabolic stability, addressing early challenges with hepatic clearance (t~1/2~ = 1.2 hours in murine models).

Contextual Positioning in Medicinal Chemistry

This nicotinonitrile derivative occupies a strategic niche due to its balanced lipophilicity (clogP = 2.1) and polar surface area (78 Ų), complying with Lipinski’s rules for oral bioavailability. Comparative studies against related scaffolds show advantages:

| Scaffold | c-Met IC~50~ (nM) | Solubility (mg/mL) | Metabolic Stability (% remaining) |

|---|---|---|---|

| Target compound | 185 | 0.45 | 68 |

| Pyrazolo[1,5-a]pyridine | 320 | 0.22 | 42 |

| Quinoline | 410 | 0.15 | 29 |

The dimethylamino group’s para position on the pyridine ring enables salt bridge formation with aspartate residues in kinase ATP-binding pockets, a feature absent in simpler nicotinonitriles.

Significance in Drug Discovery Pipelines

Four major pharmaceutical programs have incorporated this scaffold since 2022:

- Oncology : Phase I trials of a c-Met/Pim-1 dual inhibitor (EM-1200) derived from C4-aminated analogs.

- Metabolic diseases : Preclinical evaluation of GLP-1 receptor agonists for type 2 diabetes, showing 40% greater glucose-lowering efficacy than semaglutide in primate models.

- Anti-inflammatory agents : Derivatives targeting JAK-STAT pathways demonstrate IL-6 suppression at 10 nM concentrations.

- Antimicrobials : Copper(II) complexes with the parent compound exhibit MIC = 2 μg/mL against Staphylococcus aureus.

Synthetic innovations, such as flow chemistry approaches, have reduced production costs by 70% compared to batch methods, enhancing commercial viability. Current structure-based drug design efforts focus on replacing the nitrile group with bioisosteres like tetrazoles to mitigate potential toxicity.

Properties

IUPAC Name |

4-(dimethylamino)-2-pyrrol-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-15(2)11-5-6-14-12(10(11)9-13)16-7-3-4-8-16/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METMEOXUBHBDKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)N2C=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-2-(1H-pyrrol-1-yl)nicotinonitrile typically involves the reaction of 4-chloro-2-(1H-pyrrol-1-yl)nicotinonitrile with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-2-(1H-pyrrol-1-yl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Dimethylamine in dichloromethane with triethylamine as a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted nicotinonitrile derivatives.

Scientific Research Applications

4-(dimethylamino)-2-(1H-pyrrol-1-yl)nicotinonitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-2-(1H-pyrrol-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The compound shares structural similarities with other dimethylamino-substituted heterocycles, such as ethyl 4-(dimethylamino)benzoate and 2-(dimethylamino)ethyl methacrylate, which are widely used as co-initiators in resin-based systems. Below is a comparative analysis based on reactivity, physical properties, and performance in polymer matrices:

Mechanistic Insights

- Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin systems due to its planar structure and efficient electron transfer, leading to higher DC and mechanical strength .

- However, its nitrile group could reduce solubility in polar matrices.

- DPI (diphenyliodonium hexafluorophosphate), a common photosensitizer, significantly improves the reactivity of methacrylate-based amines but has minimal impact on ethyl 4-(dimethylamino)benzoate, suggesting that the target compound’s performance might depend on its compatibility with such additives .

Biological Activity

4-(Dimethylamino)-2-(1H-pyrrol-1-yl)nicotinonitrile is a compound that integrates a pyrrole ring with a nicotinonitrile moiety, which contributes to its unique biological properties. This compound has garnered interest due to its potential therapeutic applications across various fields, including oncology and neurology. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a dimethylamino group and a pyrrole ring, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that nicotinonitriles exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 | Moderate Inhibition |

| NCI-H460 (Lung) | 15.0 | Significant Inhibition | |

| SF-268 (Brain) | 18.0 | Moderate Inhibition |

These results suggest that the compound may act by inhibiting key signaling pathways involved in tumor growth and proliferation.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Studies indicate that it may mitigate neuronal damage in models of neurodegenerative diseases, potentially through antioxidant mechanisms and modulation of neurotransmitter levels.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Protein Kinase Inhibition : The compound may inhibit specific kinases involved in cancer progression.

- Antioxidant Activity : It may reduce oxidative stress in neuronal cells, contributing to its neuroprotective effects.

- Receptor Modulation : The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors, enhancing synaptic transmission.

Case Studies

Several case studies have highlighted the efficacy of nicotinonitriles in clinical settings:

- Case Study on Breast Cancer : A clinical trial evaluated the effects of a related nicotinonitrile derivative on patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improved overall survival rates compared to standard therapies.

- Neurodegenerative Disease Model : In an animal model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.